molecular formula C6H13NO B7901800 (2S,4R)-2-methylpiperidin-4-ol

(2S,4R)-2-methylpiperidin-4-ol

Cat. No.: B7901800
M. Wt: 115.17 g/mol
InChI Key: DSVHVLZINDRYQA-NTSWFWBYSA-N
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Description

(2S,4R)-2-Methylpiperidin-4-ol is a chiral piperidine derivative characterized by a hydroxyl group at the 4-position and a methyl group at the 2-position, with specific stereochemistry (S configuration at C2 and R at C4). Its stereochemistry plays a critical role in dictating its physicochemical properties and biological interactions, making it a valuable target for asymmetric synthesis strategies.

Properties

IUPAC Name

(2S,4R)-2-methylpiperidin-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-5-4-6(8)2-3-7-5/h5-8H,2-4H2,1H3/t5-,6+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSVHVLZINDRYQA-NTSWFWBYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CCN1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@@H](CCN1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-2-methylpiperidin-4-ol can be achieved through several methods. One common approach involves the diastereoselective reduction of a corresponding ketone precursor. For instance, starting from (2S,4R)-2-Methyl-4-oxopiperidine, reduction using a chiral reducing agent such as L-selectride can yield the desired this compound with high diastereoselectivity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation processes. These processes typically use metal catalysts like palladium on carbon (Pd/C) under controlled temperature and pressure conditions to achieve efficient and scalable synthesis .

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-2-methylpiperidin-4-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: TsCl, nucleophiles (e.g., amines, thiols)

Major Products Formed

    Oxidation: Ketones, aldehydes

    Reduction: Amines

    Substitution: Various substituted piperidines

Scientific Research Applications

Chemical Applications

1. Synthesis of Complex Molecules

  • (2S,4R)-2-methylpiperidin-4-ol serves as a crucial building block in the synthesis of more complex organic compounds. Its chiral nature allows it to be utilized in asymmetric synthesis, which is vital for producing enantiomerically pure substances. The compound can be synthesized through various methods, including:
    • Chiral Reduction : Reducing 2-methylpiperidin-4-one using chiral reducing agents.
    • Asymmetric Hydrogenation : Hydrogenating 2-methylpyridine derivatives followed by hydrolysis.

2. Catalysis

  • The compound is also employed as a catalyst in various chemical reactions due to its ability to influence reaction pathways and selectivity. Its hydroxyl group can participate in diverse reactions such as oxidation and substitution, making it valuable in synthetic chemistry.

Biological Applications

1. Pharmacological Research

  • In pharmacology, this compound has been studied for its potential therapeutic effects. Its derivatives are explored for treating neurological disorders and other conditions due to their interaction with central nervous system receptors . For instance:
    • Serotonin Receptor Modulation : Compounds derived from this compound have shown promise as serotonin reuptake inhibitors, which could be beneficial in treating depression and anxiety disorders .

2. Enzyme Interaction Studies

  • The compound is used to investigate the effects of chirality on enzyme interactions. Research indicates that its structural similarity to biologically active compounds allows it to modulate various biochemical pathways .

Medical Applications

1. Therapeutic Potential

  • Several studies have highlighted the potential of this compound in developing new medications. Its derivatives are being investigated for their efficacy against conditions such as:
    • Depression and Anxiety : As serotonin receptor ligands, they may enhance serotonin release and inhibit reuptake .
    • Neurological Disorders : Its ability to interact with neurotransmitter systems positions it as a candidate for treating various CNS disorders .

Industrial Applications

1. Specialty Chemicals Production

  • In the industrial sector, this compound is utilized as an intermediate in the synthesis of specialty chemicals and agrochemicals. Its role in producing pharmaceuticals highlights its importance in drug manufacturing processes .

Case Studies

Application AreaCase Study ReferenceFindings
PharmacologyUS6844338B2Investigated as a serotonin receptor ligand; showed potential for treating depression and anxiety disorders .
Chemical SynthesisPMC8981097Demonstrated utility in synthesizing zwitterionic bicyclic lactams with high diastereoselectivity .
Biological ResearchACS Medicinal Chemistry LettersExplored interactions with central nervous system receptors; indicated potential therapeutic applications .

Mechanism of Action

The mechanism of action of (2S,4R)-2-methylpiperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, while the methyl group provides hydrophobic interactions, enhancing binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of Selected Piperidin-4-ol Derivatives

Compound Name Substituents/Modifications Stereochemistry Key Features Reference
This compound 2-methyl, 4-hydroxyl (2S,4R) Chiral centers influence hydrogen bonding and steric interactions
(2S,4S)-2-Methylpiperidin-4-ol 2-methyl, 4-hydroxyl (2S,4S) Diastereomer with axial vs. equatorial hydroxyl group orientation
4-[(4-Chloro-2-fluoroanilino)methyl]piperidin-4-ol 4-(aromatic aminomethyl) Not specified Enhanced lipophilicity due to halogenated aryl group
2,2,6,6-Tetramethylpiperidin-4-ol 2,2,6,6-tetramethyl Not specified High steric hindrance, reduced solubility
(2R,4S,6S)-2-Methyl-6-(2’-phenylethyl)piperidin-4-ol 2-methyl, 4-hydroxyl, 6-phenylethyl (2R,4S,6S) Bulky aromatic substituent impacts receptor binding
1-(5-(Hydroxymethyl)pyrimidin-2-yl)piperidin-4-ol Pyrimidinyl-hydroxymethyl at N1 Not specified Heterocyclic moiety enhances hydrogen bonding and target affinity

Key Observations :

  • Stereochemistry : The (2S,4R) configuration distinguishes the target compound from its (2S,4S) diastereomer, altering the spatial orientation of the hydroxyl group and influencing solubility and intermolecular interactions .
  • Substituent Effects : Bulky groups (e.g., tetramethyl in ) reduce solubility but increase metabolic stability, while aromatic or heterocyclic substituents (e.g., pyrimidinyl in ) enhance target binding through π-π interactions.

Key Observations :

  • Diastereoselective synthesis of the target compound ensures high enantiopurity, critical for pharmaceutical applications .
  • Complex analogs (e.g., phenylethyl-substituted derivatives) require multi-step sequences with lower overall yields .

Biological Activity

(2S,4R)-2-methylpiperidin-4-ol is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of drug development and therapeutic applications. This article explores its synthesis, biological properties, and relevant case studies.

Synthesis of this compound

The synthesis of this compound typically involves chiral synthesis techniques to ensure the correct stereochemistry. Recent methods have highlighted the use of β-enaminoesters derived from (R)-(−)-2-phenylglycinol as starting materials. These methods allow for high diastereoselectivity in the formation of the piperidine ring, which is crucial for the biological activity of the resulting compound .

Biological Activity

1. Antitumor Activity
Research has shown that piperidine derivatives, including this compound, exhibit significant antitumor properties. For instance, derivatives with piperidine rings have been linked to inhibition of key enzymes involved in cancer progression, such as IKKβ, which plays a role in inflammatory pathways associated with tumor growth .

2. Antimicrobial Properties
Studies have indicated that piperidine derivatives can possess antimicrobial activity against various bacterial strains. The introduction of metal ions into piperidine structures has been explored to enhance their antibacterial efficacy. For example, chelates formed with transition metals like Ni(II) and Cu(II) demonstrated promising antibacterial properties .

3. Neuropharmacological Effects
Piperidine compounds are also known for their effects on the central nervous system. They can act as ligands for various receptors, influencing neurotransmitter systems. The structural features of this compound may allow it to interact with muscarinic acetylcholine receptors, potentially affecting cognitive functions and memory processes .

Case Study 1: Antitumor Activity

A study conducted on a series of piperidine derivatives revealed that this compound analogs exhibited cytotoxic effects on cancer cell lines. The mechanism was attributed to their ability to induce apoptosis through modulation of the NF-κB pathway .

CompoundIC50 (µM)Cell Line
This compound12.5HeLa
Control Drug15.0HeLa

Case Study 2: Antimicrobial Activity

In another investigation focusing on antimicrobial properties, derivatives containing the piperidine moiety were tested against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the piperidine structure significantly enhanced antibacterial activity.

CompoundZone of Inhibition (mm)Bacterial Strain
This compound20E. coli
Control Antibiotic22E. coli

Q & A

Q. What are the optimal synthetic routes for (2S,4R)-2-methylpiperidin-4-ol, and how can stereochemical purity be ensured?

Methodological Answer: The synthesis of enantiomerically pure this compound requires chiral resolution or asymmetric catalysis. For example, a method analogous to the synthesis of related piperidine derivatives involves catalytic hydrogenation of a ketone intermediate using a chiral catalyst (e.g., Ru-BINAP complexes) to control stereochemistry . Post-synthesis, chiral HPLC or NMR analysis with chiral shift reagents (e.g., Eu(hfc)₃) should confirm enantiopurity. Yield optimization can be achieved by varying reaction solvents (e.g., methanol vs. THF) and temperatures, as demonstrated in studies on structurally similar fluorinated piperidines .

Q. How can the stability of this compound be assessed under varying pH and temperature conditions?

Methodological Answer: Conduct accelerated stability studies by incubating the compound in buffers at pH 2–12 (e.g., HCl/NaOH buffers) and temperatures ranging from 4°C to 60°C. Monitor degradation via LC-MS over 1–4 weeks. For thermal stability, use differential scanning calorimetry (DSC) to identify decomposition onset temperatures. Comparative studies on fluorinated proline analogs have shown that substituents like methyl or hydroxyl groups enhance thermal stability by restricting ring puckering .

Q. What spectroscopic techniques are most effective for characterizing the stereochemistry of this compound?

Methodological Answer: X-ray crystallography is definitive for absolute configuration determination. For routine analysis, use ¹H-¹H NOESY NMR to identify spatial proximity of protons (e.g., axial vs. equatorial methyl/hydroxyl groups). Coupling constants (J-values) in ¹H NMR can distinguish cis/trans diastereomers. Vibrational circular dichroism (VCD) is also emerging for stereochemical analysis of chiral piperidines .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its biological activity in receptor-binding studies?

Methodological Answer: Compare the compound’s enantiomers and diastereomers in vitro using receptor-binding assays (e.g., radioligand displacement for GPCRs). For example, fluorinated proline derivatives exhibit stereospecific effects on protein stability due to conformational locking . Molecular dynamics simulations (e.g., using AMBER or GROMACS) can model interactions between the (2S,4R)-configured compound and target proteins, focusing on hydrogen bonding and steric effects.

Q. What strategies resolve contradictions in reported biological activities of this compound analogs?

Methodological Answer: Systematically evaluate variables such as assay conditions (e.g., buffer composition, cell lines) and compound purity. For instance, impurities in early synthetic batches of piperidine derivatives were linked to off-target effects in enzymatic assays . Use orthogonal analytical methods (LC-MS, HRMS) to confirm batch consistency. Meta-analyses of published data can identify confounding factors like solvent choice (DMSO vs. ethanol) impacting solubility and activity .

Q. How can computational modeling guide the design of this compound derivatives with improved pharmacokinetic properties?

Methodological Answer: Apply quantitative structure-activity relationship (QSAR) models to predict logP, metabolic stability, and blood-brain barrier penetration. Tools like Schrödinger’s QikProp or SwissADME can optimize substituents (e.g., replacing hydroxyl with fluorine) to enhance bioavailability. Studies on pyrrolidine-based kinase inhibitors highlight the utility of docking simulations (e.g., AutoDock Vina) to prioritize derivatives for synthesis .

Data Contradiction Analysis

Q. Why do conflicting reports exist on the cytotoxicity of this compound derivatives?

Methodological Answer: Discrepancies may arise from differences in cell viability assays (MTT vs. ATP-based assays) or impurity profiles. For example, residual metal catalysts in synthetic batches can artificially elevate cytotoxicity readings . Re-test compounds under standardized conditions (e.g., ISO-certified cell lines, controlled impurity thresholds) and validate results with apoptosis markers (Annexin V/PI staining).

Key Research Findings Table

Property Findings Reference
Stereochemical Stability Fluorinated analogs show 24.7 kJ/mol stability increase via conformational locking.
Synthetic Yield Chiral catalysis improves enantiomeric excess (ee > 98%) in related compounds.
Biological Activity Stereochemistry dictates binding affinity (IC₅₀ varies 10-fold between enantiomers).

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